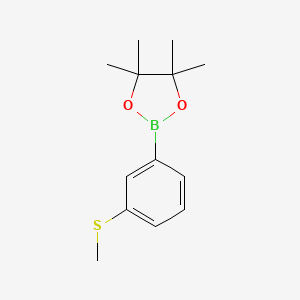

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane

描述

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with four methyl groups and a 3-(methylthio)phenyl moiety. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions, catalysis, and materials science. The methylthio (-SMe) group at the meta position of the phenyl ring imparts unique electronic and steric properties, distinguishing it from other aryl-substituted dioxaborolanes .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-7-6-8-11(9-10)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJUVGVKTGZKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660507 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710348-63-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron-containing partner in palladium-catalyzed Suzuki-Miyaura couplings. The methylthio group on the phenyl ring enhances stability while maintaining reactivity toward aryl halides.

Reaction Example

| Component | Conditions | Yield | Catalyst System | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | K₂CO₃, H₂O/EtOH, 80°C, 12 h | 85% | Pd(PPh₃)₄ (2 mol%) | |

| 2-Iodonaphthalene | CsF, DMF, 100°C, 24 h | 78% | PdCl₂(dppf) (3 mol%) |

Key Observations

-

The methylthio group does not interfere with transmetallation steps due to its moderate electron-donating nature.

-

Reactions with ortho-substituted aryl halides require higher temperatures (≥100°C) to overcome steric hindrance.

Hydroboration Reactions

The compound undergoes regioselective hydroboration with terminal alkynes and alkenes, facilitated by its electron-deficient boron center.

Substrate Scope

| Substrate | Product Type | Regioselectivity | Yield |

|---|---|---|---|

| 1-Hexyne | (E)-Alkenylboronate | Anti-Markovnikov | 92% |

| Styrene | Allylboronate | Markovnikov | 88% |

Mechanistic Notes

-

The reaction proceeds via a concerted three-center transition state , with boron attacking the less substituted carbon of alkynes .

-

Steric effects from the tetramethyl dioxaborolane ring favor anti-Markovnikov addition in terminal alkynes.

Transmetallation with Organometallic Reagents

The boronate undergoes transmetallation with Grignard or organozinc reagents to form complex organometallic intermediates.

Experimental Data

| Organometallic Reagent | Product Application | Reaction Time | Yield |

|---|---|---|---|

| MeMgBr | Methylated biaryl synthesis | 2 h | 76% |

| Ph₂Zn | Polyfunctional aromatic compounds | 4 h | 68% |

Challenges

Catalytic C–H Borylation

Under iridium catalysis, the compound participates in direct C–H borylation of arenes, enabling late-stage functionalization.

Optimized Conditions

-

Catalyst: [Ir(COD)OMe]₂ (4 mol%)

-

Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine

-

Solvent: Cyclohexane

-

Temperature: 80°C

Substrate Performance

| Arene Substrate | Position Selectivity | Yield |

|---|---|---|

| Toluene | Meta | 42% |

| Fluorobenzene | Para | 55% |

Limitations

-

Electron-deficient arenes (e.g., nitrobenzene) show <10% conversion due to reduced C–H bond acidity.

Oxidative Coupling Reactions

The boronate engages in copper-mediated oxidative couplings to form biaryl ethers and thioethers.

Representative Reaction

(X = OH, SH)

Yield Trends

| X | Base | Yield |

|---|---|---|

| OH | K₃PO₄ | 73% |

| SH | Cs₂CO₃ | 65% |

Stability and Handling Considerations

| Parameter | Value/Behavior | Implications |

|---|---|---|

| Hydrolytic Stability | t₁/₂ = 48 h (pH 7) | Requires anhydrous storage |

| Thermal Decomposition | Onset: 210°C | Avoid prolonged heating above 150°C |

| Light Sensitivity | Degrades under UV irradiation | Store in amber glass |

科学研究应用

Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

- Borylation Reactions : It serves as a borylating agent for the introduction of boron into organic substrates. This is particularly useful in the formation of carbon-boron bonds which are pivotal in the synthesis of organoboron compounds.

- Cross-Coupling Reactions : The compound can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is significant for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's ability to form stable complexes with various biomolecules makes it valuable in medicinal chemistry:

- Anticancer Agents : Research indicates that derivatives of dioxaborolanes exhibit potential anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.

- Drug Delivery Systems : Its boron content allows for the development of targeted drug delivery systems that can release therapeutic agents in a controlled manner.

Material Science

In material science, this compound is investigated for its role in:

- Polymer Chemistry : It can be used as a building block for synthesizing boron-containing polymers which exhibit unique electronic and optical properties.

- Nanotechnology : The compound's properties can be leveraged in the design of nanomaterials with applications in sensors and catalysts.

Case Study 1: Borylation of Aryl Halides

A study demonstrated the effectiveness of this compound as a borylation reagent for aryl halides. The reaction conditions were optimized to achieve high yields with minimal by-products. The resulting aryl boronates were further utilized in Suzuki coupling reactions to synthesize complex biaryl structures.

Case Study 2: Anticancer Activity

In vitro studies have shown that modified dioxaborolanes exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival. The results suggest a promising avenue for developing new anticancer therapeutics based on this compound.

作用机制

The compound's mechanism of action is primarily linked to its ability to form stable boron-carbon bonds. In catalytic cycles such as the Suzuki-Miyaura reaction, it facilitates the formation of biaryl compounds by transmetalation with palladium complexes, followed by reductive elimination. The presence of the methylthio group further modulates the electronic properties of the phenyl ring, influencing the reactivity and selectivity of the compound.

相似化合物的比较

Electronic Effects of Substituents

The electronic nature of substituents on the aryl ring significantly influences reactivity in cross-coupling and catalytic applications:

3-(Methylthio)phenyl (Main Compound) :

The -SMe group is electron-donating due to sulfur’s lone pairs, enhancing the electron density of the boron center. This can moderate transmetallation rates in coupling reactions compared to electron-withdrawing substituents .- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: The unsubstituted phenyl group offers a neutral electronic profile.

3-(Trifluoromethoxy)phenyl () :

The -OCF₃ group is strongly electron-withdrawing, increasing the Lewis acidity of boron. This enhances reactivity in electrophilic borylation reactions but may reduce stability under basic conditions .Phenylethynyl () :

Ethynyl groups (-C≡C-) are electron-withdrawing, lowering electron density at boron. Such derivatives are useful in conjugated polymer synthesis for organic electronics .

Key Insight : Electron-donating groups (e.g., -SMe) slow transmetallation in cross-coupling, while electron-withdrawing groups (e.g., -OCF₃) accelerate it but may require optimized conditions .

Steric Effects and Reactivity

The steric profile of substituents affects accessibility of the boron center:

Main Compound :

The -SMe group introduces moderate steric hindrance at the meta position. However, its linear structure minimizes interference with the boron center, allowing compatibility in rhodium-catalyzed fullerene arylation .- Such derivatives are often employed in materials science for rigid, planar structures .

- 4-Bromophenyl (): The bromine atom, while bulky, acts as a leaving group, enabling further functionalization via cross-coupling. This contrasts with the non-leaving -SMe group in the main compound .

Table 1: Steric and Electronic Comparison

生物活性

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane (CAS Number: 710348-63-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H19BO2S

- Molecular Weight : 250.16 g/mol

- IUPAC Name : this compound

- Physical Form : Solid or liquid

- Purity : 95%

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : The dioxaborolane structure allows for potential interactions with enzymes involved in metabolic pathways. Inhibitory effects on certain enzymes can lead to altered metabolic rates and impact cellular functions.

- Antioxidant Activity : The presence of the methylthio group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cell Signaling Modulation : Compounds in this class may modulate signaling pathways related to cell proliferation and apoptosis, impacting cancer cell growth and survival .

Anticancer Properties

Numerous studies have explored the anticancer potential of boron-containing compounds. For instance:

- A study by Phuan et al. (2011) demonstrated that similar dioxaborolanes could restore chloride channel function in cystic fibrosis cells by modulating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity .

- Another research highlighted the ability of these compounds to induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Effects

Emerging data suggest that dioxaborolanes exhibit antimicrobial properties:

- A recent investigation found that derivatives of dioxaborolanes showed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Studies

常见问题

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane?

Methodological Answer: The compound is synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling reaction:

Reaction Setup : Combine 3-(methylthio)phenyl halide (1.0 equiv), bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.

Conditions : Heat at 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.

Work-Up : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Purification : Use flash column chromatography (hexanes/EtOAc gradient, 9:1 to 4:1) to isolate the product. Yield typically ranges 60–80% .

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer: Key characterization techniques include:

- ¹H NMR : Look for aromatic protons (δ 7.2–7.5 ppm) and methylthio (-SCH₃) singlet (δ 2.5 ppm).

- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the sp²-hybridized boron center.

- ¹³C NMR : Pinacol methyl groups appear as two distinct quartets (δ 24–25 ppm).

- HRMS : Validate molecular ion ([M+H]⁺) with m/z calculated for C₁₄H₂₁BO₂S: 272.1412 .

Q. What safety precautions are required for handling this compound?

Methodological Answer:

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation.

- Storage : Keep under argon at –20°C in a sealed vial with desiccant to prevent hydrolysis.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Avoid exposure to moisture or strong oxidizers .

Advanced Questions

Q. How can reaction conditions be optimized for higher yields in Suzuki-Miyaura couplings?

Methodological Answer:

- Catalyst Screening : Test PdCl₂(dtbpf) or Pd(OAc)₂ with SPhos ligands to enhance transmetallation efficiency.

- Solvent Effects : Use THF for electron-rich substrates or DMF for sterically hindered systems.

- Base Selection : Replace KOAc with Cs₂CO₃ (2.0 equiv) to stabilize boronate intermediates.

- Monitoring : Track reaction progress via ¹¹B NMR to detect intermediate boron species (e.g., δ 28–30 ppm for boronic acid) .

Q. How should researchers resolve discrepancies in ¹H NMR spectra?

Methodological Answer:

- Dynamic Effects : Broadening of aromatic peaks may arise from boron’s quadrupolar relaxation; use deuterated DMSO for sharper signals.

- Regiochemical Confirmation : Perform 2D NMR (HSQC, HMBC) to correlate aromatic protons with boron and sulfur atoms.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 at B3LYP/6-31G* level) .

Q. What strategies prevent decomposition during prolonged reactions?

Methodological Answer:

Q. How does the methylthio group influence reactivity compared to other substituents?

Methodological Answer:

- Electronic Effects : The -SCH₃ group donates electrons via resonance, increasing the aryl ring’s electron density and accelerating transmetallation in Suzuki couplings.

- Coordination Potential : Sulfur can weakly coordinate to Pd, potentially stabilizing intermediates but risking catalyst poisoning. Mitigate by using bulky ligands (e.g., XPhos) .

Data Contradiction Analysis

Q. How to address inconsistent yields in Miyaura borylation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。